Methyl (4r)-4-Amino-1-Methyl-L-Prolinate
Overview
Description
Methyl (4r)-4-Amino-1-Methyl-L-Prolinate is a chiral amino acid derivative with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interaction with biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4r)-4-Amino-1-Methyl-L-Prolinate typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to induce the formation of the (4r) configuration. The reaction conditions often include controlled temperatures, specific solvents, and precise pH levels to optimize the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for the efficient production of the compound with high consistency and minimal waste. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial production to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl (4r)-4-Amino-1-Methyl-L-Prolinate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to form alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include imines, nitriles, alcohols, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Methyl (4r)-4-Amino-1-Methyl-L-Prolinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in protein binding studies.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development and as a component in drug delivery systems.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl (4r)-4-Amino-1-Methyl-L-Prolinate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique stereochemistry allows it to fit into the active sites of enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Methyl (4r)-4-Amino-1-Methyl-L-Prolinate can be compared with other similar compounds, such as:
Methyl (4s)-4-Amino-1-Methyl-L-Prolinate: The (4s) isomer has different stereochemistry, which can lead to different reactivity and biological activity.
Methyl (4r)-4-Hydroxy-1-Methyl-L-Prolinate: This compound has a hydroxyl group instead of an amino group, resulting in different chemical properties and applications.
Methyl (4r)-4-Amino-1-Ethyl-L-Prolinate: The ethyl derivative has a longer alkyl chain, which can affect its solubility and interaction with biological systems.
These comparisons highlight the uniqueness of this compound in terms of its stereochemistry and functional groups, which contribute to its specific reactivity and applications.
Properties
IUPAC Name |
methyl (2S,4R)-4-amino-1-methylpyrrolidine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-9-4-5(8)3-6(9)7(10)11-2/h5-6H,3-4,8H2,1-2H3/t5-,6+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDRZXVUQYMTLY-RITPCOANSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H](C[C@H]1C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701233265 | |
Record name | L-Proline, 4-amino-1-methyl-, methyl ester, (4R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701233265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256636-22-2 | |
Record name | L-Proline, 4-amino-1-methyl-, methyl ester, (4R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256636-22-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Proline, 4-amino-1-methyl-, methyl ester, (4R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701233265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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